

4-Methylfuran-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylfuran-2-carboxylic acid

Cat. No.: B2772984

[Get Quote](#)

Foreword: Charting the Course of a Niche Yet Significant Heterocycle

In the vast and ever-expanding landscape of organic chemistry, the furan ring system holds a place of historical and contemporary significance. While much of the early focus centered on its parent acid, 2-furancarboxylic acid, the nuanced world of its substituted derivatives offers a fertile ground for discovery and innovation. This guide delves into the specifics of one such derivative: **4-Methylfuran-2-carboxylic acid**. Although a detailed historical record of its initial discovery is not as prominently documented as its parent compound, its importance as a versatile building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, is undeniable.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the synthetic strategies, the rationale behind methodological choices, and the potential applications of this intriguing molecule. We will begin by tracing the historical roots of furan-2-carboxylic acid to provide a foundational context, followed by a focused exploration of the synthesis, properties, and potential of its 4-methyl substituted analogue.

I. Historical Context: The Genesis of Furan Carboxylic Acids

The journey into the world of furan chemistry began in 1780 with the pioneering work of the Swedish chemist Carl Wilhelm Scheele. Through the dry distillation of mucic acid, he isolated a crystalline white solid which he named "pyromucic acid." This compound, later identified as 2-furancarboxylic acid, was the first furan derivative to be discovered, predating the isolation of furan itself by nearly a century. This seminal discovery laid the groundwork for the entire field of furan chemistry.

The industrial-scale production of furan-2-carboxylic acid was later made possible through the Cannizzaro reaction of furfural, a bio-renewable chemical derived from agricultural byproducts. This reaction, a disproportionation in the presence of a strong base, yields both 2-furancarboxylic acid and furfuryl alcohol, both of which have significant commercial value.

The exploration of substituted furan-2-carboxylic acids, including methylated isomers, followed as a natural progression of this foundational work. The precise placement of a methyl group on the furan ring can significantly alter the molecule's electronic properties, reactivity, and biological activity, making each isomer a unique tool for the synthetic chemist.

II. Physicochemical Properties of 4-Methylfuran-2-carboxylic Acid

Understanding the fundamental physical and chemical properties of **4-Methylfuran-2-carboxylic acid** is crucial for its effective use in research and development.

Property	Value	Source
CAS Number	59304-40-4	--INVALID-LINK--
Molecular Formula	C ₆ H ₆ O ₃	--INVALID-LINK--
Molecular Weight	126.11 g/mol	--INVALID-LINK--
Melting Point	129 °C	--INVALID-LINK--
Boiling Point	239.7 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	General knowledge
Solubility	Soluble in many organic solvents	General knowledge

III. Regioselective Synthesis of 4-Methylfuran-2-carboxylic Acid: A Strategic Approach

The synthesis of **4-Methylfuran-2-carboxylic acid** presents a challenge in regioselectivity. Direct methylation of furan-2-carboxylic acid often leads to a mixture of isomers, with substitution at the C5 position being electronically favored. Therefore, more sophisticated, multi-step synthetic routes are typically required to achieve the desired 4-methyl substitution pattern.

A. Conceptual Synthetic Pathway: Lithiation and Carboxylation of 3-Methylfuran

A plausible and effective strategy for the regioselective synthesis of **4-Methylfuran-2-carboxylic acid** involves the directed lithiation of 3-methylfuran followed by carboxylation. The rationale behind this approach is the directing effect of the methyl group and the inherent reactivity of the furan ring.

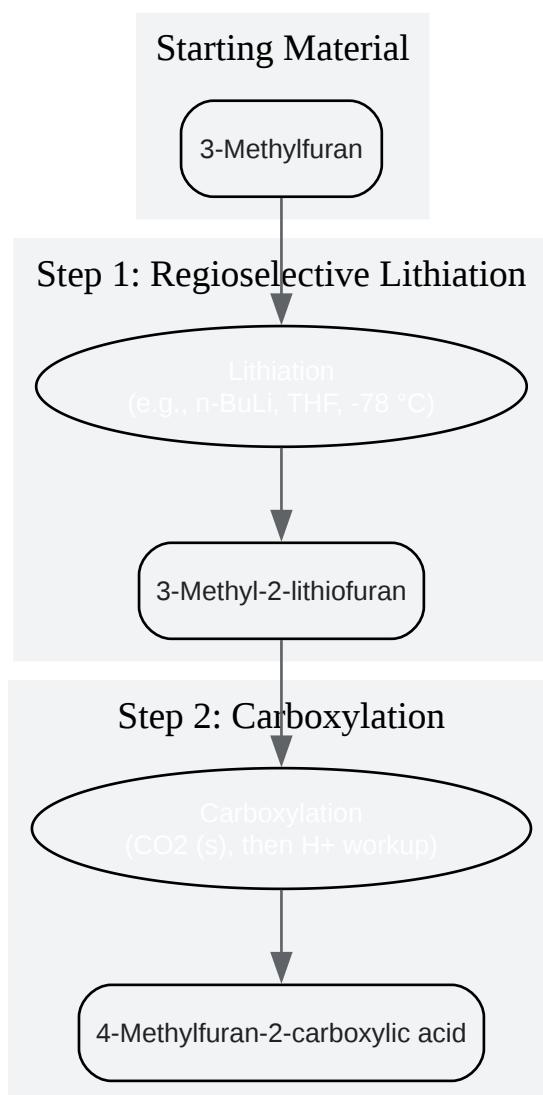

[Click to download full resolution via product page](#)

Figure 1. Conceptual workflow for the synthesis of **4-Methylfuran-2-carboxylic acid**.

B. Detailed Experimental Protocol

The following protocol is a representative example based on established organometallic chemistry principles for the synthesis of substituted furans.

Materials:

- 3-Methylfuran

- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. 3-Methylfuran is then added via syringe.
- Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.
- Carboxylation: The flask is carefully opened, and crushed dry ice is added in small portions to the reaction mixture with vigorous stirring. A large excess of dry ice is used to ensure complete carboxylation. The reaction is allowed to slowly warm to room temperature as the dry ice sublimes.
- Aqueous Workup: Once at room temperature, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and the aqueous layer is acidified to a pH of approximately 2 with 1 M HCl.
- Extraction: The product is extracted from the aqueous layer with diethyl ether (3 x 50 mL).

- Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **4-Methylfuran-2-carboxylic acid** can be purified by recrystallization from a suitable solvent system (e.g., hot water, ethanol/water, or hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validating System and Causality:

- Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents are extremely reactive towards water and protic solvents.
- Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the n-BuLi and to prevent side reactions, such as decomposition of the furan ring or loss of regioselectivity.
- Regioselectivity: The lithiation of 3-methylfuran is expected to occur predominantly at the C2 position due to the directing effect of the adjacent methyl group and the higher acidity of the α -protons of the furan ring.
- Carboxylation: The use of solid carbon dioxide as the electrophile is a standard and efficient method for the introduction of a carboxylic acid group onto an organometallic intermediate.
- Acidic Workup: Acidification is necessary to protonate the carboxylate salt formed during the reaction to yield the final carboxylic acid product.

IV. Spectroscopic Characterization

The identity and purity of synthesized **4-Methylfuran-2-carboxylic acid** are confirmed through various spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum is expected to show characteristic signals for the furan ring protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the furan ring carbons, and the methyl carbon.
- IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of $1680\text{-}1710\text{ cm}^{-1}$, and a broad absorption for the O-H stretch of the carboxylic acid group, usually in the range of $2500\text{-}3300\text{ cm}^{-1}$.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the exact mass of $\text{C}_6\text{H}_6\text{O}_3$.

V. Applications and Future Outlook

4-Methylfuran-2-carboxylic acid is classified as a versatile building block and a useful research chemical. Its true potential lies in its utility as a key intermediate in the synthesis of more complex molecules with potential applications in various fields.

A. Drug Development and Medicinal Chemistry

The furan-2-carboxylic acid scaffold is a known pharmacophore present in numerous biologically active compounds. The introduction of a methyl group at the 4-position can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Potential areas of application include:

- Antibacterial and Antifungal Agents: Furan derivatives have a long history of use as antimicrobial agents.
- Anti-inflammatory Drugs: The furan ring can be found in several non-steroidal anti-inflammatory drugs (NSAIDs).
- Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes.

While specific drugs containing the **4-Methylfuran-2-carboxylic acid** moiety are not prominently in the market, its derivatives are likely being explored in preclinical drug discovery programs.

B. Materials Science

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. Furan-2,5-dicarboxylic acid (FDCA) is a key monomer in the production of polyethylene furanoate (PEF), a bio-based polyester with properties comparable to PET. While not a direct precursor to FDCA, **4-Methylfuran-2-carboxylic acid** could be utilized in the synthesis of specialty polymers with tailored properties, where the methyl group could influence factors like solubility, thermal stability, and mechanical strength.

VI. Conclusion

4-Methylfuran-2-carboxylic acid, while not as historically prominent as its parent compound, represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its regioselective synthesis, though requiring careful control of reaction conditions, is achievable through established organometallic methodologies. As the demand for novel pharmaceuticals and sustainable materials continues to grow, the exploration of unique building blocks like **4-Methylfuran-2-carboxylic acid** will undoubtedly pave the way for future innovations. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing heterocyclic compound.

- To cite this document: BenchChem. [4-Methylfuran-2-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2772984#discovery-and-history-of-4-methylfuran-2-carboxylic-acid\]](https://www.benchchem.com/product/b2772984#discovery-and-history-of-4-methylfuran-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com